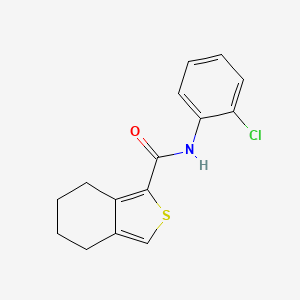

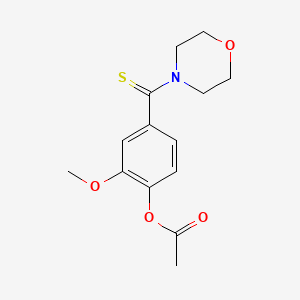

![molecular formula C20H24N4O3 B5512805 1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)

1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoxalinone derivatives, including those structurally similar to the mentioned compound, are synthesized through various methods. For instance, phenacyl derivatives of 2(1H)-quinoxalinone have been introduced to study their enamine forms facilitated by intramolecular hydrogen bonding, as evidenced by IR and NMR spectral data (Iwanami, Seki, & Inagaki, 1971). Additionally, the oxidative-hydrolytic ring transformation method has been used to synthesize 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, showcasing the versatility in creating complex quinoxalinone structures (Kurasawa, Kaji, Okamoto, & Kim, 2005).

Molecular Structure Analysis

Crystal structures of quinoxalinone derivatives provide insights into their molecular geometry and intermolecular interactions. For example, the crystal structure of 3-methyl-2(1H)-quinoxalinone and its derivatives have been determined, revealing the presence of N-H..O hydrogen bonds involving the atoms of the heterocyclic ring (Mondieig et al., 2011).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions, showcasing their reactivity and the ability to form diverse compounds. The reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones have been studied, demonstrating their potential in producing a wide range of derivatives through methylation, oxidation, and other transformations (Ashry, Kholy, & Kilany, 1978).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The synthesis and photochromism of quinolines and benzo[h]quinolines of 1,3-diazabicyclo[3.1.0]hex-3-ene, for example, highlight the unique photochromic properties of these compounds in the solid state (Mahmoodi et al., 2011).

Chemical Properties Analysis

The chemical properties of quinoxalinone derivatives, such as reactivity with various reagents, potential for functionalization, and the formation of complexes, are areas of active research. For instance, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources presents a novel approach to the functionalization of quinoxalin-2(1H)-ones, showing the adaptability of these compounds to sustainable chemistry practices (Xie et al., 2019).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone is part of a broader class of compounds that have been subject to various chemical synthesis and analysis studies. For instance, research on phenacyl derivatives of quinoxalinones, including structural comparisons and synthesis methods, provides insight into the chemical characteristics and potential reactivity of similar quinoxaline compounds (Iwanami, Seki, & Inagaki, 1971). Additionally, the study of quinoxalines' synthesis through sodium dodecylsulfate-induced processes underscores the importance of quinoxalines in pharmaceuticals and bioactive products, highlighting their wide use in dyes and electrical/photochemical materials (Emmadi & Atmakur, 2013).

Crystal Structure Analysis

The crystal structures of quinoxalinones and their derivatives have been extensively studied to understand their physical and chemical properties better. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives have been analyzed, providing valuable data on their molecular configurations and potential interactions in solid-state forms (Mondieig et al., 2011).

Biological Activities and Applications

Quinoxaline derivatives have been investigated for a spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. These studies have led to the development of several commercially available drug molecules, highlighting the quinoxaline moiety's significance in pharmaceutical applications (Sharma et al., 2021).

Novel Synthetic Methods and Drug Development

Research has also focused on developing new synthetic methods for quinoxaline derivatives, aiming at more efficient and eco-friendly processes. For example, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents an efficient method for preparing bioactive quinoxaline derivatives under mild conditions, demonstrating the versatility of quinoxalines in drug development (Xie et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-3-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-3-10-24-14-9-8-13(18(24)25)11-23(12-14)20(27)17-19(26)22(2)16-7-5-4-6-15(16)21-17/h4-7,13-14H,3,8-12H2,1-2H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAPKSOOEFEODD-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=NC4=CC=CC=C4N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NC4=CC=CC=C4N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

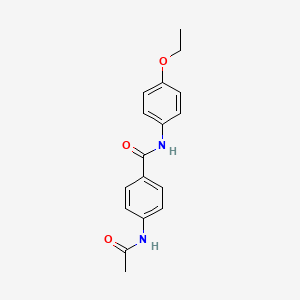

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)

![5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5512761.png)

![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)